

potential off-target effects of ND1-YL2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ND1-YL2**

Cat. No.: **B12375727**

[Get Quote](#)

Technical Support Center: ND1-YL2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **ND1-YL2**, a peptide-based Proteolysis Targeting Chimera (PROTAC) for the degradation of Steroid Receptor Co-activator 1 (SRC-1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ND1-YL2**?

ND1-YL2 is a bifunctional molecule designed to induce the degradation of SRC-1 (also known as NCOA1). It consists of a stapled peptide, YL2, which specifically binds to the PAS-B domain of SRC-1, connected by a linker to a tetrapeptide that is recognized by the UBR box domain of certain E3 ubiquitin ligases.^[1] This tripartite complex formation (SRC-1, **ND1-YL2**, and UBR box-containing E3 ligase) facilitates the polyubiquitination of SRC-1, marking it for degradation by the proteasome via the N-degron pathway.^[1]

Q2: What is the intended target of **ND1-YL2**?

The intended target of **ND1-YL2** is Steroid Receptor Co-activator 1 (SRC-1).^[1] This protein is a transcriptional co-activator involved in various signaling pathways, and its elevated activity is associated with cancer progression and metastasis.^[2]

Q3: What are the potential sources of off-target effects with **ND1-YL2**?

Potential off-target effects can arise from two main components of the **ND1-YL2** molecule:

- The SRC-1 binding moiety (YL2): The YL2 peptide may exhibit cross-reactivity with other proteins that share structural homology with the PAS-B domain of SRC-1, particularly other members of the SRC family (SRC-2/TIF2/GRIP1 and SRC-3/AIB1/pCIP/ACTR/RAC3/TRAM-1).
- The UBR box-binding tetrapeptide: This peptide recruits E3 ligases containing a UBR box domain. Mammalian cells express several UBR box-containing proteins (UBR1, UBR2, UBR4, UBR5, etc.), and the tetrapeptide of **ND1-YL2** may not be exclusively selective for a single UBR box protein.^{[3][4][5][6]} This could lead to the degradation of proteins that are substrates of these other E3 ligases.

Q4: How can I assess the selectivity of **ND1-YL2** in my experiments?

Assessing the selectivity of **ND1-YL2** involves a multi-pronged approach:

- Global Proteomics: Utilize quantitative mass spectrometry to compare the proteome of cells treated with **ND1-YL2** to vehicle-treated controls. This will identify all proteins that are downregulated upon treatment.
- Western Blotting: Validate the findings from proteomics by performing western blots for suspected off-target proteins, such as other SRC family members.
- Ternary Complex Formation Assays: Use techniques like co-immunoprecipitation to confirm the formation of a ternary complex between **ND1-YL2**, the off-target protein, and an E3 ligase.
- Binding Affinity Studies: Employ methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of **ND1-YL2** to potential off-target proteins and E3 ligases.^{[7][8][9][10][11][12][13][14]}

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
No degradation of SRC-1 observed.	1. Low cell permeability of the peptide-based PROTAC.2. Low expression of the required UBR box E3 ligase in the cell line.3. Inefficient ternary complex formation.4. Degradation of ND1-YL2.	1. Optimize treatment conditions (concentration and incubation time). Consider using cell-penetrating peptides if permeability is a known issue for your cell type.2. Check the expression levels of UBR1, UBR2, UBR4, and UBR5 in your cell line via western blot or qPCR.3. Perform a co-immunoprecipitation assay to verify the formation of the SRC-1-ND1-YL2-E3 ligase complex.4. Assess the stability of ND1-YL2 in your cell culture medium and cell lysate using LC-MS.
Degradation of other SRC family members (SRC-2, SRC-3).	Cross-reactivity of the YL2 peptide.	1. Perform a sequence alignment of the PAS-B domains of SRC-1, SRC-2, and SRC-3 to assess homology.2. Use SPR or ITC to quantify the binding affinity of YL2 and ND1-YL2 to purified SRC-2 and SRC-3 proteins.3. If cross-reactivity is confirmed, consider designing a more specific SRC-1 binding peptide.

Unexpected degradation of other proteins (non-SRC family).	1. Recruitment of a different UBR box E3 ligase with a distinct substrate profile.2. "Off-target" ternary complex formation with a protein that has some affinity for YL2.	1. Use siRNA to knockdown different UBR box E3 ligases (UBR1, UBR2, UBR4, UBR5) and observe the effect on the degradation of the unexpected protein.2. Perform a pull-down assay using biotinylated ND1-YL2 followed by mass spectrometry to identify interacting proteins. Validate interactions with co-immunoprecipitation.
High background in co-immunoprecipitation experiments.	Non-specific binding to beads or antibodies.	1. Increase the stringency of your wash buffers.2. Pre-clear your cell lysates with beads before adding the antibody.3. Include an isotype control antibody in your experiment.

Quantitative Data Summary

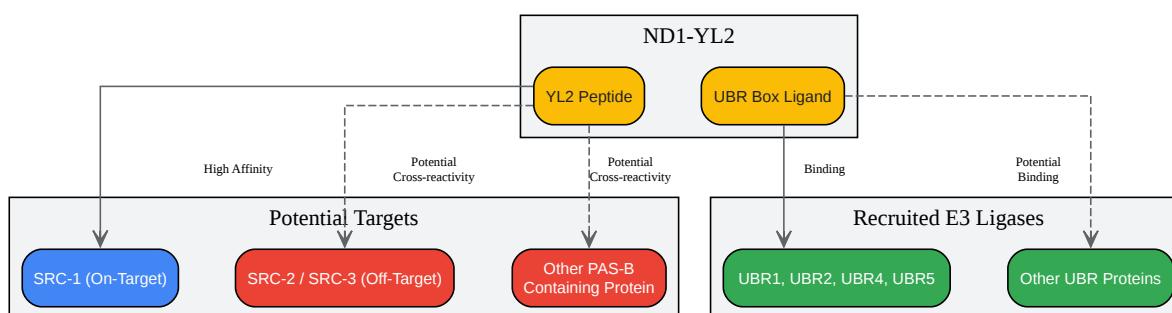
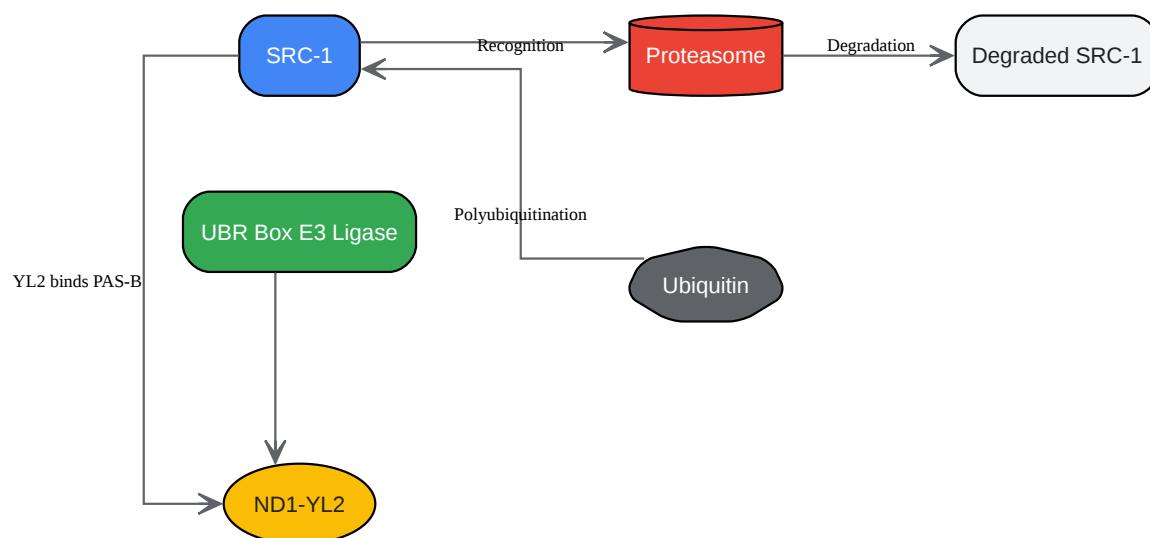
Table 1: ND1-YL2 Binding Affinities and Degradation Potency

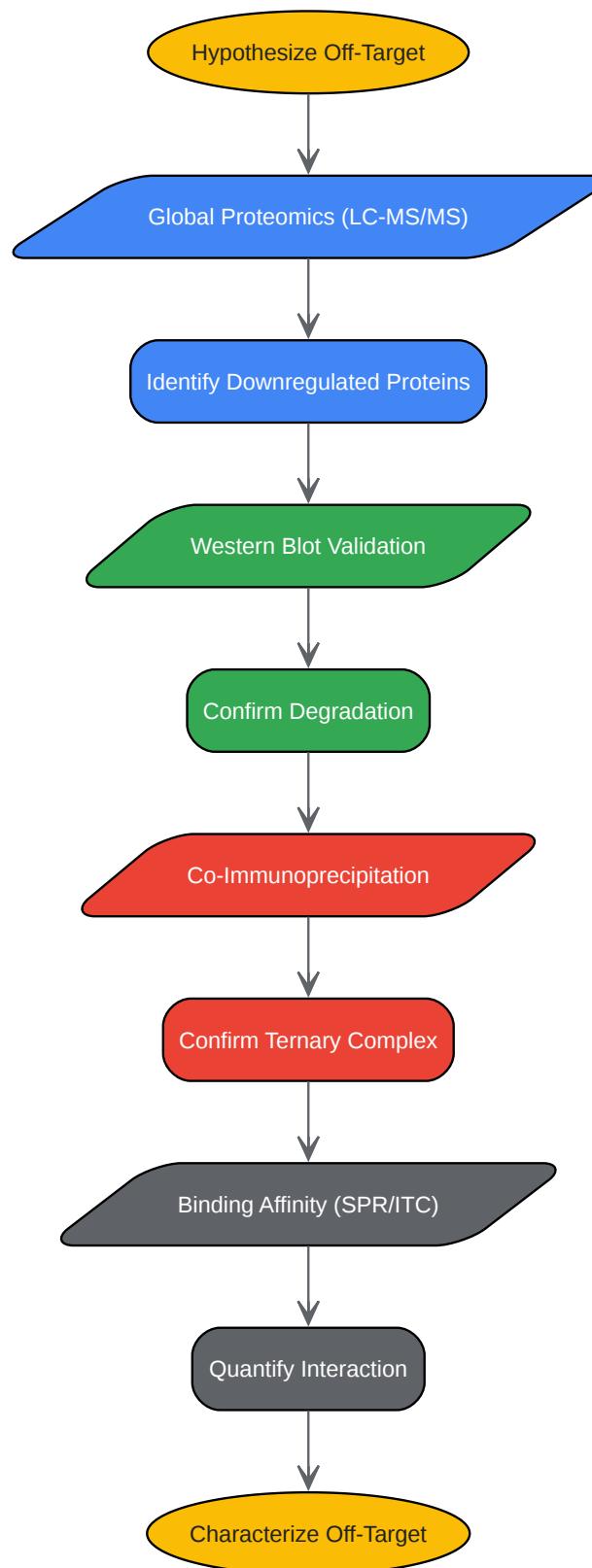
Parameter	Value	Target/Cell Line	Reference
DC50	10 μ M	SRC-1 in MDA-MB-231 cells	[1]
Ki	320 nM	Binding to the PAS-B domain of SRC-1	[1]

Experimental Protocols

Protocol 1: Global Proteomic Analysis of ND1-YL2 Treated Cells

This protocol outlines the steps for identifying potential off-target effects of **ND1-YL2** using quantitative mass spectrometry.



- Cell Culture and Treatment:
 - Plate your cells of interest (e.g., MDA-MB-231) and grow to 70-80% confluence.
 - Treat cells with **ND1-YL2** at various concentrations (e.g., 1 μ M, 5 μ M, 10 μ M, 20 μ M) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration of each lysate using a BCA assay.
- Protein Digestion:
 - Take an equal amount of protein from each sample (e.g., 50 μ g).
 - Perform in-solution digestion using trypsin or a similar protease.
- LC-MS/MS Analysis:
 - Analyze the digested peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
 - Use a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method for comprehensive proteome coverage.[15]
- Data Analysis:
 - Use a software suite like MaxQuant or Spectronaut to identify and quantify proteins.
 - Perform statistical analysis to identify proteins that are significantly downregulated in **ND1-YL2**-treated samples compared to the vehicle control.
 - Generate volcano plots to visualize differentially expressed proteins.


Protocol 2: Co-Immunoprecipitation to Validate Ternary Complex Formation

This protocol is for confirming the interaction between a potential off-target protein, **ND1-YL2**, and an E3 ligase.

- Cell Treatment and Lysis:
 - Treat cells with **ND1-YL2** and a vehicle control as described in Protocol 1.
 - Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation:
 - Incubate the cell lysate with an antibody against the suspected off-target protein or a relevant tag (if using an overexpression system).
 - Add protein A/G magnetic beads to pull down the antibody-protein complex.
 - Wash the beads extensively to remove non-specific binders.
- Elution and Western Blotting:
 - Elute the bound proteins from the beads.
 - Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with antibodies against the suspected off-target protein, SRC-1 (as a positive control), and the relevant UBR box E3 ligase (e.g., UBR1, UBR2, UBR4, UBR5).

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ND1-YL2 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. A Family of Mammalian E3 Ubiquitin Ligases That Contain the UBR Box Motif and Recognize N-Degrons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UBR-box containing protein, UBR5, is over-expressed in human lung adenocarcinoma and is a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [potential off-target effects of ND1-YL2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12375727#potential-off-target-effects-of-nd1-yl2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com